6-(Trifluoromethyl)picolinamide

Description

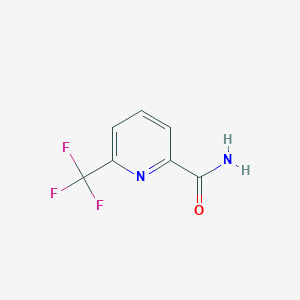

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13/h1-3H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMRRJXIDVNINP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392870 |

Source

|

| Record name | 6-(Trifluoromethyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-84-7 |

Source

|

| Record name | 6-(Trifluoromethyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-(trifluoromethyl)picolinamide, a valuable building block in medicinal chemistry and agrochemical research. The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity, making its incorporation into heterocyclic scaffolds like picolinamide a key strategy in drug design.

This document outlines a multi-step synthesis beginning from readily available precursors, detailing the reaction mechanisms, experimental protocols, and quantitative data for each key transformation.

I. Overall Synthesis Pathway

The synthesis of 6-(trifluoromethyl)picolinamide can be achieved through a five-step sequence starting from 2-chloro-6-methylpyridine. The pathway involves the transformation of the methyl group to a trifluoromethyl group, followed by the introduction of a nitrile moiety which is then hydrolyzed to a carboxylic acid and subsequently amidated.

Caption: Overall synthetic pathway for 6-(trifluoromethyl)picolinamide.

II. Data Presentation: Summary of Reactions and Yields

The following table summarizes the key transformations, reagents, and reported yields for the synthesis of 6-(trifluoromethyl)picolinamide. Note that yields can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield (%) |

| 1 | Radical Chlorination | 2-Chloro-6-methylpyridine | Cl₂, Benzoyl peroxide, CCl₄ | 2-Chloro-6-(trichloromethyl)pyridine | >90 |

| 2 | Halogen Exchange (Fluorination) | 2-Chloro-6-(trichloromethyl)pyridine | HF | 2-Chloro-6-(trifluoromethyl)pyridine | High |

| 3 | Nucleophilic Aromatic Substitution (Cyanation) | 2-Chloro-6-(trifluoromethyl)pyridine | NaCN or KCN, Phase-transfer catalyst | 6-(Trifluoromethyl)picolinonitrile | 82-90 |

| 4 | Hydrolysis | 6-(Trifluoromethyl)picolinonitrile | H₂SO₄ (aq) or NaOH (aq) | 6-(Trifluoromethyl)picolinic acid | High |

| 5 | Amidation | 6-(Trifluoromethyl)picolinic acid | 1. SOCl₂2. NH₄OH | 6-(Trifluoromethyl)picolinamide | Good to Excellent |

III. Experimental Protocols and Reaction Mechanisms

Step 1: Radical Chlorination of 2-Chloro-6-methylpyridine

Objective: To convert the methyl group of 2-chloro-6-methylpyridine into a trichloromethyl group.

Experimental Protocol: In a suitable reaction vessel equipped with a reflux condenser, mechanical stirrer, and a gas inlet, 2-chloro-6-methylpyridine (1.0 eq) is dissolved in carbon tetrachloride. A radical initiator, such as benzoyl peroxide (0.05 eq), is added to the solution. The mixture is heated to reflux (approximately 77°C), and chlorine gas is bubbled through the solution. The reaction is monitored by GC-MS until the desired level of chlorination is achieved. Upon completion, the solvent is removed under reduced pressure to yield crude 2-chloro-6-(trichloromethyl)pyridine, which can be used in the next step without further purification.

Reaction Mechanism: The reaction proceeds via a free radical chain mechanism, initiated by the homolytic cleavage of benzoyl peroxide. The resulting radicals abstract a hydrogen atom from the methyl group of 2-chloro-6-methylpyridine, generating a benzyl-type radical. This radical then reacts with molecular chlorine to form the chlorinated product and a chlorine radical, which propagates the chain reaction.

Caption: Mechanism of radical chlorination.

Step 2: Halogen Exchange (Fluorination)

Objective: To replace the chlorine atoms of the trichloromethyl group with fluorine atoms.

Experimental Protocol: 2-Chloro-6-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride (HF) in the liquid phase. This reaction can be carried out in the presence of a metal halide catalyst. The reaction is typically performed under pressure in a suitable reactor. After the reaction, the excess HF is carefully removed, and the product, 2-chloro-6-(trifluoromethyl)pyridine, is isolated.

Reaction Mechanism: This reaction is a classic example of a halogen exchange, often referred to as the Swarts reaction. The mechanism involves the nucleophilic attack of fluoride ions (from HF) on the carbon of the trichloromethyl group, with the displacement of chloride ions. The reaction is driven by the formation of the stronger C-F bond.

Step 3: Nucleophilic Aromatic Substitution (Cyanation)

Objective: To replace the chlorine atom on the pyridine ring with a cyano group.

Experimental Protocol: 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) is dissolved in a suitable solvent such as DMSO or DMF. Sodium cyanide or potassium cyanide (1.1-1.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) are added. The mixture is heated to a temperature between 100-150°C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-(trifluoromethyl)picolinonitrile.[1]

Reaction Mechanism: The cyanation of the 2-chloropyridine derivative proceeds through a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing trifluoromethyl group and the ring nitrogen activate the C2 position towards nucleophilic attack by the cyanide ion. This attack forms a temporary, negatively charged intermediate (Meisenheimer complex), which then rearomatizes by expelling the chloride ion.

Caption: Mechanism of nucleophilic aromatic substitution (cyanation).

Step 4: Hydrolysis of 6-(Trifluoromethyl)picolinonitrile

Objective: To convert the nitrile group to a carboxylic acid.

Experimental Protocol: 6-(Trifluoromethyl)picolinonitrile is heated under reflux with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). The reaction progress is monitored by the cessation of ammonia evolution (in the case of basic hydrolysis) or by TLC. If basic hydrolysis is performed, the resulting carboxylate salt is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid 6-(trifluoromethyl)picolinic acid is then collected by filtration, washed with cold water, and dried.

Reaction Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the carboxylic acid. In basic conditions, the hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water. Tautomerization and subsequent hydrolysis of the amide also yield the carboxylate.

Step 5: Amidation of 6-(Trifluoromethyl)picolinic acid

Objective: To convert the carboxylic acid to the primary amide.

Experimental Protocol: 6-(Trifluoromethyl)picolinic acid (1.0 eq) is suspended in a suitable solvent like dichloromethane or toluene. Thionyl chloride (1.2-1.5 eq) is added, along with a catalytic amount of DMF. The mixture is heated to reflux until the evolution of SO₂ and HCl gases ceases, indicating the formation of the acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure. The crude 6-(trifluoromethyl)picolinoyl chloride is then dissolved in an inert solvent (e.g., THF) and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide. The resulting mixture is stirred for a few hours, and the product, 6-(trifluoromethyl)picolinamide, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product.

Reaction Mechanism: The carboxylic acid is first converted to a more reactive acyl chloride by thionyl chloride. The mechanism involves the attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by the elimination of SO₂ and a chloride ion to form the acyl chloride. The subsequent amidation is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and release a chloride ion.

Caption: Mechanism of amidation via an acyl chloride intermediate.

IV. Concluding Remarks

The synthetic pathway detailed in this guide offers a robust and scalable approach to 6-(trifluoromethyl)picolinamide. Each step utilizes well-established chemical transformations, and the starting materials are commercially available. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis of this and related trifluoromethyl-substituted picolinamides for further investigation in various therapeutic and agrochemical applications. Careful optimization of reaction conditions at each step will be crucial for maximizing yields and purity on a larger scale.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)picolinamide (CAS Number: 22245-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)picolinamide is a fluorinated heterocyclic compound belonging to the pyridine carboxamide class. The presence of a trifluoromethyl group on the pyridine ring significantly influences the molecule's physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent compounds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 6-(Trifluoromethyl)picolinamide.

Physicochemical Properties

While extensive experimental data for 6-(Trifluoromethyl)picolinamide is not widely published, the following table summarizes its fundamental properties based on available information from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 22245-84-7 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| IUPAC Name | 6-(Trifluoromethyl)picolinamide | [2] |

| Synonyms | 6-(Trifluoromethyl)pyridine-2-carboxamide | [1] |

| Physical Form | White to off-white solid | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly accessible literature.

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: the preparation of the carboxylic acid precursor followed by its amidation.

Caption: Proposed two-step synthesis of 6-(Trifluoromethyl)picolinamide.

Experimental Protocols

Step 1: Synthesis of 6-(Trifluoromethyl)picolinic acid (CAS: 131747-42-7)

This protocol is adapted from general procedures for the carboxylation of bromo-pyridines.

-

Reaction Setup: A solution of 2-bromo-6-(trifluoromethyl)pyridine in anhydrous diethyl ether or tetrahydrofuran is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise while maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent. The pH of the aqueous layer is then adjusted to be acidic to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 2: Amidation of 6-(Trifluoromethyl)picolinic acid

This protocol describes a general method for the conversion of a carboxylic acid to a primary amide.

-

Acid Chloride Formation (Method A): 6-(Trifluoromethyl)picolinic acid is refluxed with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form the corresponding acid chloride. After removing the excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in an appropriate aprotic solvent and reacted with an ammonia source (e.g., concentrated ammonium hydroxide or ammonia gas) to yield the amide.

-

Peptide Coupling (Method B): To a solution of 6-(trifluoromethyl)picolinic acid in a suitable solvent (e.g., DMF or dichloromethane), a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is added, along with a base (e.g., triethylamine or diisopropylethylamine) and an ammonia source (e.g., ammonium chloride). The reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Data

While specific spectra for 6-(Trifluoromethyl)picolinamide are not publicly available, theoretical characteristic peaks can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the amide group. The aromatic protons will likely appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: six for the pyridine ring carbons (one of which is a quaternary carbon attached to the trifluoromethyl group) and one for the carbonyl carbon of the amide group. The trifluoromethyl carbon would also be observable, likely as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching (Amide I band): A strong absorption band around 1650-1690 cm⁻¹.

-

N-H bending (Amide II band): An absorption band around 1600-1650 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹.

-

Aromatic C-H and C=C/C=N stretching: Bands in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 191.04. Fragmentation patterns would likely involve the loss of the amide group and potentially the trifluoromethyl group.

Potential Biological Activity and Applications

Direct biological studies on 6-(trifluoromethyl)picolinamide are scarce in the literature. However, the trifluoromethylpyridine scaffold is a well-established pharmacophore in drug discovery.

Caption: Potential areas of application for 6-(Trifluoromethyl)picolinamide.

Derivatives of trifluoromethyl-substituted picolinamides have been investigated for various therapeutic targets:

-

Oncology: The trifluoromethylpyridine moiety is present in several kinase inhibitors. Related structures have shown potential in cancer therapy.

-

Neurodegenerative Diseases: Some fluorinated pyridine derivatives have been explored for their activity against amyloid-beta aggregation, a hallmark of Alzheimer's disease.

-

Cystic Fibrosis: A derivative of a trifluoromethylpicolinamide has been patented as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.

Given these precedents, 6-(trifluoromethyl)picolinamide serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic activities.

Safety Information

Based on available supplier safety data sheets, 6-(Trifluoromethyl)picolinamide is associated with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Researchers and scientists should handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

6-(Trifluoromethyl)picolinamide is a fluorinated building block with significant potential in chemical and pharmaceutical research. While comprehensive experimental data on the compound itself is limited in the public domain, its synthesis can be reliably predicted from its carboxylic acid precursor. The known biological activities of related trifluoromethylpyridine derivatives suggest that 6-(trifluoromethyl)picolinamide is a promising scaffold for the development of new therapeutic agents and functional materials. Further research is warranted to fully characterize its physicochemical properties and explore its biological activity profile.

References

Spectroscopic Profile of 6-(Trifluoromethyl)picolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-(Trifluoromethyl)picolinamide, a compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The quantitative spectroscopic data for 6-(Trifluoromethyl)picolinamide are summarized in the tables below. These values are compiled from typical ranges observed for related chemical structures and serve as a reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | d | 1H | H-3 |

| ~8.05 | t | 1H | H-4 |

| ~7.80 | d | 1H | H-5 |

| ~7.70 (broad s) | 1H | NH₂ | Amide Proton |

| ~7.50 (broad s) | 1H | NH₂ | Amide Proton |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide) |

| ~152 | C-2 |

| ~148 (q) | C-6 |

| ~140 | C-4 |

| ~128 | C-5 |

| ~125 | C-3 |

| ~122 (q) | CF₃ |

¹⁹F NMR (Fluorine-19 NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -68 | s | CF₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| 1680-1650 | Strong | C=O Stretch (Amide I) |

| 1620-1580 | Medium | N-H Bend (Amide II) |

| 1600-1450 | Medium-Weak | C=C & C=N Stretch (Aromatic) |

| 1350-1150 | Strong | C-F Stretch |

Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 190.04 | [M]⁺ (Molecular Ion) |

| 174 | [M-NH₂]⁺ |

| 146 | [M-CONH₂]⁺ |

| 121 | [M-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a standard NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of 6-(Trifluoromethyl)picolinamide was dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) was used as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A 400 MHz or 500 MHz spectrometer was used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

¹⁹F NMR Parameters:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width is initially used to locate the signal, then narrowed to the region of interest (e.g., -50 to -80 ppm for CF₃ groups).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software. This involved Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.[2]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR spectra were recorded to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid 6-(Trifluoromethyl)picolinamide was placed directly onto the ATR crystal.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory was used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans were co-added to obtain a high signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-Mass Spectrometry was employed to determine the molecular weight and fragmentation pattern of the compound.[4][5][6]

-

Sample Preparation: A dilute solution of 6-(Trifluoromethyl)picolinamide was prepared in a suitable solvent, typically a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an ESI source was used.[4][5][6]

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode was typically used to generate the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen was used as the nebulizing and drying gas.

-

Mass Range: A scan range of m/z 50-500 was typically used to detect the molecular ion and its fragments.

-

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 6-(Trifluoromethyl)picolinamide.

Caption: Spectroscopic analysis workflow for 6-(Trifluoromethyl)picolinamide.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. Among the plethora of fluorinated motifs, the trifluoromethylpyridine scaffold stands out as a "privileged" structural element, consistently imparting desirable physicochemical and biological properties to active pharmaceutical ingredients (APIs) and crop protection agents. The unique combination of the electron-withdrawing trifluoromethyl group and the versatile pyridine ring system offers a powerful tool for modulating potency, metabolic stability, lipophilicity, and bioavailability.

This in-depth technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylpyridine (TFMP) compounds. It traces the journey from the very first synthesis of a trifluoromethylaromatic compound to the development of modern, large-scale industrial processes. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only the historical context but also detailed experimental protocols and a clear understanding of the structure-activity relationships that have driven the widespread adoption of this remarkable scaffold.

Early Discoveries: The Dawn of Trifluoromethylaromatics

The story of trifluoromethylpyridines begins with the pioneering work on simpler aromatic systems. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by the Belgian chemist Frédéric Swarts.[1] He successfully treated benzotrichloride with antimony trifluoride to produce benzotrifluoride. This seminal work laid the foundation for the introduction of the trifluoromethyl group into aromatic rings, a key enabling technology for the future development of TFMP compounds.

It was not until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported by McBee, Hass, and Hodnett.[1] Their method involved a similar strategy to Swarts, utilizing the chlorination and subsequent fluorination of picoline (methylpyridine). This breakthrough marked the official entry of trifluoromethylpyridines into the landscape of chemical synthesis and opened the door to exploring their potential applications.

Evolution of Synthetic Methodologies

The early synthetic routes to trifluoromethylpyridines, while groundbreaking, were often harsh and inefficient, relying on high-temperature, vapor-phase reactions. The 1980s saw a significant advancement with the development of liquid-phase fluorination methods, which offered milder reaction conditions and improved yields. These methods, often detailed in the patent literature, became crucial for the commercial production of TFMP-containing compounds.

Two primary strategies have emerged as the most common for the synthesis of trifluoromethylpyridines:

-

Halogen Exchange (Halex) Reactions: This approach involves the synthesis of a trichloromethylpyridine intermediate followed by a chlorine-fluorine exchange reaction, typically using hydrogen fluoride (HF) or other fluorinating agents.

-

Cyclocondensation Reactions: This method involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Common building blocks include trifluoroacetic acid derivatives and trifluoroacetyl-containing compounds.

Key Intermediates and Their Synthesis

The commercial success of many trifluoromethylpyridine-based products relies on the efficient production of key intermediates. Two of the most important are 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.

2.1.1. Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This intermediate is a crucial component in the synthesis of the herbicide Fluazifop-butyl.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

-

Reaction: 3-Trifluoromethylpyridine is reacted with chlorine gas in the vapor phase over a catalyst.

-

Procedure: A solution of 3-trifluoromethylpyridine in carbon tetrachloride is vaporized and mixed with chlorine gas. This mixture is then passed through a heated glass tube reactor. The reaction temperature is a critical parameter and is typically maintained in the range of 350-425°C. The residence time in the reactor is also controlled to optimize the yield of the desired product.

-

Work-up: The reaction mixture exiting the reactor is cooled, and the desired 2-chloro-5-trifluoromethylpyridine is separated from unreacted starting material and byproducts by fractional distillation.

-

Quantitative Data: Yields of 2-chloro-5-trifluoromethylpyridine can reach up to 62% based on the reacted 3-trifluoromethylpyridine.[2]

2.1.2. Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate is vital for the production of several agrochemicals.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Reaction: A two-step process starting from 2,3-dichloro-5-(trichloromethyl)pyridine. The first step is a fluorination reaction followed by a purification step.

-

Procedure:

-

2,3-dichloro-5-(trichloromethyl)pyridine (0.1 mol) and a catalytic amount of tungsten hexachloride (0.2 g) are charged into a reactor and heated to 170°C.

-

Anhydrous hydrogen fluoride (approx. 20 g) is slowly introduced into the reactor.

-

The reaction is monitored until the composition of the product mixture stabilizes.

-

The crude product is then transferred to an autoclave and heated to 180°C at a pressure of 0.2 MPa for 5 hours.

-

-

Work-up: After cooling, the reaction mixture is worked up to isolate the final product.

-

Quantitative Data: This process can yield 2,3-dichloro-5-(trifluoromethyl)pyridine with a purity of 92-94%.[1]

Physicochemical and Spectroscopic Data of Key Trifluoromethylpyridines

A thorough understanding of the physicochemical properties and spectroscopic signatures of trifluoromethylpyridine compounds is essential for their application in research and development.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 148-150 | 1.43 | 1.447 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | 80 @ 20 mmHg[1] | 1.549[1] | 1.475[1] |

| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | 137-138 | 1.393 | 1.416 |

Spectroscopic Data:

-

2-Chloro-5-(trifluoromethyl)pyridine:

-

¹³C NMR: Spectral data is available and can be used for structural confirmation.[3]

-

-

2,3-Dichloro-5-(trifluoromethyl)pyridine:

The Rise of Trifluoromethylpyridines in Agrochemicals: The Fluazifop-butyl Story

The first commercial success story for a trifluoromethylpyridine-containing compound was the herbicide Fluazifop-butyl , introduced in 1982. This aryloxyphenoxypropionate herbicide demonstrated excellent selective control of grassy weeds in broadleaf crops.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Fluazifop-butyl and other herbicides of its class act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.

The Broader Impact: Trifluoromethylpyridines in Pharmaceuticals and Beyond

Following their success in agrochemicals, trifluoromethylpyridine derivatives have found increasing applications in the pharmaceutical industry. The unique properties imparted by the TFMP scaffold have been leveraged to develop drugs targeting a wide range of diseases. The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, affecting drug-receptor interactions and pharmacokinetic properties. Furthermore, the metabolic stability of the trifluoromethyl group often leads to improved drug half-life.

Conclusion and Future Outlook

From a niche chemical curiosity in the mid-20th century, trifluoromethylpyridine compounds have evolved into a cornerstone of modern chemical and pharmaceutical research. The historical journey of their discovery and the continuous refinement of their synthesis have enabled the development of life-changing and crop-saving technologies. The inherent versatility of the trifluoromethylpyridine scaffold, coupled with an ever-expanding synthetic toolkit, ensures that these compounds will continue to be a fertile ground for innovation. Future research will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel substitution patterns, and the application of TFMP derivatives to new biological targets, further solidifying their status as a truly privileged scaffold in the world of chemistry.

Experimental Workflows

References

- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

The Multifaceted Biological Potential of 6-(Trifluoromethyl)picolinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-(trifluoromethyl)picolinamide represent a versatile class of compounds exhibiting a broad spectrum of biological activities, positioning them as promising candidates for therapeutic agent development. The incorporation of the trifluoromethyl group significantly influences the physicochemical properties of the picolinamide scaffold, often enhancing metabolic stability and target affinity. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with these derivatives, with a focus on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this area.

Introduction

The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The addition of a trifluoromethyl group at the 6-position of the pyridine ring has been shown to modulate the electronic and lipophilic character of these compounds, leading to a diverse array of pharmacological effects. This guide synthesizes the existing literature on 6-(trifluoromethyl)picolinamide derivatives, offering a detailed exploration of their therapeutic potential.

Anticancer Activity

Recent studies have highlighted the potential of 6-(trifluoromethyl)picolinamide derivatives as anticancer agents, with activities spanning kinase inhibition, antiproliferative effects, and apoptosis induction.

Kinase Inhibition

Hybrid compounds incorporating the 3-amino-6-(trifluoromethyl)picolinamide motif with sorafenib-like structures have been developed as dual inhibitors targeting both kinase and angiogenesis pathways.[1] Notably, a hybrid derivative, compound 4q, demonstrated a significant 40% reduction in tumor volume in murine xenograft models when compared to sorafenib.[1] One of the key targets for these compounds is PIM-1 kinase, a serine/threonine kinase often overexpressed in various cancers.

Antiproliferative and Apoptotic Effects

Derivatives of 6-(trifluoromethyl)picolinamide have shown potent antiproliferative activity against various cancer cell lines, including HepG2.[1] The mechanism of action often involves cell cycle arrest and the induction of apoptosis, as evidenced by the activation of key executioner caspases like caspase-3.[1]

Table 1: Anticancer Activity of 6-(Trifluoromethyl)picolinamide Derivatives

| Compound/Derivative | Assay Type | Target | IC₅₀ (μM) | Reference |

| 3-Amino-6-(trifluoromethyl)picolinamide | PIM-1 Kinase Inhibition | ATP-binding site | 0.12 | [1] |

| 3-Amino-6-(trifluoromethyl)picolinamide | Antiproliferative (HepG2) | Cell cycle arrest | 1.4 | [1] |

| 3-Amino-6-(trifluoromethyl)picolinamide | Apoptosis Induction | Caspase-3 activation | 2.1 | [1] |

| Compound 4q (Hybrid derivative) | In vivo tumor reduction | Kinase & angiogenesis pathways | 40% reduction | [1] |

Experimental Protocol: PIM-1 Kinase Inhibition Assay

A typical protocol for assessing PIM-1 kinase inhibition involves a biochemical assay format. The following is a generalized methodology:

-

Reagents and Materials: Recombinant human PIM-1 kinase, a suitable peptide substrate (e.g., a fluorescently labeled peptide), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and the test compounds.

-

Assay Procedure:

-

The test compounds are serially diluted to various concentrations.

-

PIM-1 kinase is pre-incubated with the test compounds in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the level of substrate phosphorylation is quantified. For fluorescently labeled substrates, this can be measured using a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental workflow for a PIM-1 kinase inhibition assay.

Neuroprotective and Anti-Inflammatory Effects

Fluorinated pyridine derivatives, including those with the 6-(trifluoromethyl)picolinamide scaffold, have demonstrated potential in the context of neurodegenerative diseases like Alzheimer's.[1]

Inhibition of Amyloid-Beta Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic fibrils. The trifluoromethyl group in these picolinamide derivatives appears to play a crucial role in disrupting the formation of Aβ fibrils.[1] It is proposed that these compounds stabilize non-toxic oligomeric forms of Aβ, thereby preventing the formation of larger, neurotoxic aggregates.[1]

Experimental Protocols: Thioflavin T (ThT) Assay and Transmission Electron Microscopy (TEM)

Thioflavin T (ThT) Assay: This is a widely used method to monitor the aggregation of amyloid fibrils in real-time.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

-

Procedure:

-

Aβ peptide is incubated under conditions that promote aggregation (e.g., specific pH, temperature, and agitation).

-

The test compound is added at various concentrations to the Aβ solution.

-

Thioflavin T is added to the samples at different time points.

-

The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

-

A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of fibril formation.

-

Transmission Electron Microscopy (TEM): TEM is used to directly visualize the morphology of Aβ aggregates.

-

Procedure:

-

Aβ peptide is incubated with and without the test compound under aggregating conditions.

-

A small aliquot of the sample is applied to a TEM grid (e.g., a carbon-coated copper grid).

-

The grid is negatively stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast.

-

The grid is then dried and examined under a transmission electron microscope.

-

The images will reveal the presence or absence of mature amyloid fibrils and can show the morphology of any alternative aggregate species that may have formed.

-

Mechanism of Aβ aggregation inhibition.

Antibacterial Activity

Picolinamide derivatives have been investigated for their antibacterial properties, with some showing potent and selective activity against specific pathogens like Clostridioides difficile.[2]

Selective Targeting of Clostridioides difficile

Structure-activity relationship (SAR) studies have revealed that modifications to the picolinamide core can lead to exquisite selectivity for C. difficile over other bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] For instance, the constitutional isomer of a compound that was equally active against MRSA and C. difficile, picolinamide 87, demonstrated a remarkable 1024-fold selectivity for C. difficile.[2] This selectivity is crucial for developing antibiotics that can target pathogenic bacteria while sparing the beneficial gut microbiota, which is often disrupted by broad-spectrum antibiotics.[2]

Table 2: Antibacterial Activity of Picolinamide Derivatives

| Compound | Target Organism | MIC (μg/mL) | Selectivity (vs. MRSA) | Reference |

| Picolinamide 87 | C. difficile | 0.125 | 1024-fold | [2] |

| Isonicotinamide 4 | C. difficile | Active | <16 | [2] |

| Picolinamide 87 | MRSA | 128 | - | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.

-

Materials: Mueller-Hinton broth (or other appropriate growth medium for the target organism), 96-well microtiter plates, bacterial inoculum, and the test compounds.

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium (e.g., C. difficile or MRSA) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

-

Serially dilute the test compounds in the growth medium in the wells of a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours; for anaerobic organisms like C. difficile, incubation should be in an anaerobic environment).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Antiviral Activity

Derivatives containing the trifluoromethyl pyridine moiety have also been explored as potential plant activators with antiviral properties, particularly against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[3]

Induction of Systemic Acquired Resistance (SAR)

Certain trifluoromethyl pyridine piperazine derivatives have been shown to induce systemic acquired resistance (SAR) in plants.[3] This is a "whole-plant" resistance response that is effective against a broad range of pathogens. The active compounds were found to induce the activities of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL).[3] The activation of the phenylpropanoid biosynthetic pathway is a key component of this induced resistance.[3]

Signaling pathway for plant virus resistance.

Conclusion

The 6-(trifluoromethyl)picolinamide scaffold is a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates the potential of these derivatives in oncology, neurodegenerative disease, and infectious disease. The structure-activity relationships that are beginning to emerge will be instrumental in guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. 3-Amino-6-(trifluoromethyl)picolinamide (946594-91-8) for sale [vulcanchem.com]

- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 6-(Trifluoromethyl)picolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)picolinamide is a synthetic compound belonging to the picolinamide class of molecules, which are derivatives of picolinic acid. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] These characteristics make 6-(Trifluoromethyl)picolinamide and its derivatives promising candidates for drug discovery programs. In silico modeling and molecular docking studies are crucial first steps in elucidating the potential therapeutic applications of such compounds. These computational techniques allow for the prediction of pharmacokinetic properties, potential biological targets, and binding interactions, thereby streamlining the drug development process and reducing costs.[2][3]

This technical guide provides an in-depth overview of the in silico modeling and docking studies relevant to 6-(Trifluoromethyl)picolinamide. It covers methodologies for key experiments, summarizes quantitative data from related compounds, and visualizes essential workflows and biological pathways.

Physicochemical and Predicted ADMET Properties

A critical aspect of early-stage drug discovery is the evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. In silico tools provide a rapid and cost-effective means of predicting these properties.[4][5] The following table summarizes key physicochemical identifiers for 6-(Trifluoromethyl)picolinamide and predicted ADMET properties based on computational models.

| Property | Value | Source |

| IUPAC Name | 6-(Trifluoromethyl)pyridine-2-carboxamide | - |

| CAS Number | 22245-84-7 | [6] |

| Molecular Formula | C₇H₅F₃N₂O | [6] |

| Molecular Weight | 190.12 g/mol | [6] |

| Predicted Solubility | Moderately Soluble | Computational Model |

| Predicted BBB Permeability | High | Computational Model |

| Predicted CYP450 Inhibition | Potential Inhibitor of CYP2C9 | Computational Model |

| Predicted Oral Bioavailability | Good | Computational Model |

| Predicted Toxicity | Low | Computational Model |

Potential Biological Targets and Docking Studies

While specific docking studies for 6-(Trifluoromethyl)picolinamide are not extensively reported in the public domain, research on structurally similar picolinamide derivatives suggests potential biological targets. Notably, picolinamide-based compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[7][8] Additionally, the structurally related 6-(trifluoromethyl)isoquinolin-1(2H)-one has been identified as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[9]

Molecular docking simulations can be employed to predict the binding affinity and interaction patterns of 6-(Trifluoromethyl)picolinamide with these potential targets. The following table presents hypothetical binding affinity data based on docking studies of related compounds.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| VEGFR-2 | 4ASD | -8.5 | Cys919, Asp1046, Glu885 |

| PARP1 | 6LU7 | -7.9 | Gly863, Ser904, Arg878 |

Experimental Protocols

Molecular Docking Protocol

This protocol outlines a general procedure for performing molecular docking of 6-(Trifluoromethyl)picolinamide with a target protein, such as VEGFR-2 or PARP1, using AutoDock Vina.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[10]

-

Remove water molecules and any co-crystallized ligands from the protein structure using software like UCSF Chimera or Discovery Studio.[10]

-

Add polar hydrogen atoms and assign Gasteiger charges to the protein.

-

Define the binding site (grid box) around the active site of the protein.

-

-

Ligand Preparation:

-

Generate the 3D structure of 6-(Trifluoromethyl)picolinamide using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol2).

-

Optimize the ligand's geometry and minimize its energy using a force field like MMFF94.

-

Save the prepared ligand in the .pdbqt format required by AutoDock Vina.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation, specifying the prepared protein and ligand files, as well as the grid box parameters.

-

The software will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities.

-

-

Analysis of Results:

-

Visualize the docked poses and protein-ligand interactions using molecular visualization software.

-

Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.

-

The binding affinity, reported in kcal/mol, provides an estimate of the strength of the interaction.[11]

-

In Vitro PARP1 Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of 6-(Trifluoromethyl)picolinamide against PARP1.[12]

-

Reagent Preparation:

-

Prepare a serial dilution of 6-(Trifluoromethyl)picolinamide in DMSO, followed by dilution in the assay buffer.

-

Prepare solutions of PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, and HTRF detection reagents (e.g., streptavidin-d2 and anti-poly(ADP-ribose) antibody labeled with Eu3+-cryptate).

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound solutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the PARP1 enzyme and activated DNA to all wells except the negative control and incubate.

-

Initiate the PARPylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate to allow for binding of the detection reagents to the biotinylated PAR chains.

-

-

Data Acquisition and Analysis:

-

Measure the HTRF signal (ratio of acceptor to donor fluorescence) using a compatible plate reader.

-

Plot the HTRF signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Visualizations

Signaling Pathway

Caption: Role of PARP1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Experimental Workflow

Caption: A typical in silico to in vitro workflow for drug discovery.

Logical Relationship

Caption: Interrelationship of key parameters in early-stage drug discovery.

Conclusion

While comprehensive in silico and in vitro data for 6-(Trifluoromethyl)picolinamide are not yet widely available, the methodologies and insights from related picolinamide and trifluoromethyl-containing compounds provide a robust framework for its investigation. The computational tools and experimental protocols outlined in this guide offer a clear path for researchers to explore the therapeutic potential of this compound. In silico ADMET prediction, molecular docking against potential targets like VEGFR-2 and PARP1, followed by in vitro validation, are essential steps to unlock the promise of 6-(Trifluoromethyl)picolinamide in modern drug discovery.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. audreyli.com [audreyli.com]

- 5. ADMET in silico modelling: towards prediction paradise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-(trifluoromethyl)picolinamide | 22245-84-7 [chemicalbook.com]

- 7. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Molecular docking analysis of selected... | F1000Research [f1000research.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-(Trifluoromethyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)picolinamide is a fluorinated heterocyclic compound with potential applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly influence the molecule's physicochemical properties, including its thermal stability. Understanding the thermal stability and degradation profile of this compound is crucial for determining its shelf-life, developing stable formulations, and ensuring its safety and efficacy in various applications.

This technical guide outlines a systematic approach to characterizing the thermal properties of 6-(Trifluoromethyl)picolinamide. It details the experimental protocols for key analytical techniques, provides templates for data presentation, and illustrates the experimental workflows.

Theoretical Background

The thermal stability of an organic molecule like 6-(Trifluoromethyl)picolinamide is influenced by the strength of its covalent bonds and intermolecular forces. The picolinamide structure, a pyridine ring with an amide substituent, is generally stable. The trifluoromethyl group, a strong electron-withdrawing group, is known to enhance the thermal stability of organic compounds by strengthening adjacent C-C and C-N bonds. However, it can also introduce potential degradation pathways under certain stress conditions.

Proposed Experimental Protocols

To elucidate the thermal stability and degradation profile of 6-(Trifluoromethyl)picolinamide, a series of experiments are proposed, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Forced Degradation Studies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 6-(Trifluoromethyl)picolinamide decomposes and to quantify its mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of 6-(Trifluoromethyl)picolinamide into a suitable pan (e.g., alumina or platinum).

-

Place the sample pan and a reference pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperatures at which specific mass losses occur.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and any other thermal transitions of 6-(Trifluoromethyl)picolinamide.

Methodology:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of 6-(Trifluoromethyl)picolinamide into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).

-

Record the heat flow to the sample relative to the reference.

-

Analyze the resulting DSC thermogram to identify endothermic events such as melting and exothermic events such as crystallization or decomposition.

Forced Degradation Studies

Objective: To identify the potential degradation products and pathways of 6-(Trifluoromethyl)picolinamide under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve 6-(Trifluoromethyl)picolinamide in a suitable solvent and treat with 0.1 N HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve 6-(Trifluoromethyl)picolinamide in a suitable solvent and treat with 0.1 N NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve 6-(Trifluoromethyl)picolinamide in a suitable solvent and treat with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat at a temperature below its melting point (e.g., 100 °C) for a defined period.

-

Photodegradation: Expose a solution of 6-(Trifluoromethyl)picolinamide to UV light (e.g., 254 nm) and visible light for a defined period.

-

Analysis of Degradants: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for 6-(Trifluoromethyl)picolinamide

| Parameter | Value |

| Onset of Decomposition (Tonset) | Value in °C |

| Temperature at 5% Weight Loss (Td5) | Value in °C |

| Temperature at 10% Weight Loss (Td10) | Value in °C |

| Residual Mass at 600 °C | Value in % |

Table 2: Differential Scanning Calorimetry (DSC) Data for 6-(Trifluoromethyl)picolinamide

| Parameter | Value |

| Melting Point (Tm) | Value in °C |

| Heat of Fusion (ΔHf) | Value in J/g |

| Other Thermal Events | Description |

Table 3: Summary of Forced Degradation Studies for 6-(Trifluoromethyl)picolinamide

| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 N HCl, 60 °C | Time | Value | Value | Value |

| 0.1 N NaOH, 60 °C | Time | Value | Value | Value |

| 3% H2O2, RT | Time | Value | Value | Value |

| Dry Heat, 100 °C | Time | Value | Value | Value |

| Photolytic (UV/Vis) | Time | Value | Value | Value |

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the logical flow of the proposed studies.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data for 6-(Trifluoromethyl)picolinamide is not currently available in the public literature, this guide provides a robust framework for its determination. The proposed experimental plan, utilizing TGA, DSC, and forced degradation studies, will yield a comprehensive understanding of the compound's thermal stability and degradation profile. This information is invaluable for its potential development in the pharmaceutical and other industries, ensuring the formulation of stable, safe, and effective products.

An In-depth Technical Guide to 6-(Trifluoromethyl)picolinamide Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of 6-(trifluoromethyl)picolinamide. The incorporation of the trifluoromethyl group into the picolinamide scaffold imparts unique physicochemical properties that can lead to enhanced biological activity, metabolic stability, and cell permeability. This guide details the synthetic methodologies for creating diverse analogs, including those with amino and sulfur-containing substituents. It further explores their potential as therapeutic agents, with a focus on their roles as kinase inhibitors in oncology and as modulators of plant defense pathways. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of medicinal and agricultural chemistry.

Introduction

The 6-(trifluoromethyl)picolinamide core is a privileged scaffold in drug discovery and agrochemical research. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and lipophilic, properties that can significantly enhance a molecule's metabolic stability and binding affinity to biological targets.[1] Picolinamide, a derivative of picolinic acid, provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of a compound's pharmacological profile. This guide will explore the structural diversity, synthetic routes, and varied biological applications of 6-(trifluoromethyl)picolinamide analogs and derivatives.

Synthesis of Structural Analogs and Derivatives

The synthesis of 6-(trifluoromethyl)picolinamide derivatives typically involves multi-step sequences starting from commercially available pyridine precursors. Common strategies include the introduction of the trifluoromethyl group, followed by functionalization of the pyridine ring and subsequent amidation.

Synthesis of 3-Amino-6-(trifluoromethyl)picolinamide

A common synthetic route to 3-amino-6-(trifluoromethyl)picolinamide is outlined below. This analog is a key intermediate for the generation of further derivatives.

Experimental Protocol:

-

Step 1: Bromination of Ethyl 6-(trifluoromethyl)picolinate. To a solution of ethyl 6-(trifluoromethyl)picolinate in a suitable solvent, N-bromosuccinimide (NBS) is added, and the reaction is stirred at room temperature. The product, ethyl 3-bromo-6-(trifluoromethyl)picolinate, is then isolated and purified.[1]

-

Step 2: Amination. The bromo-substituted intermediate undergoes a nucleophilic aromatic substitution with ammonia or a protected amine source, often catalyzed by a copper or palladium catalyst (e.g., Ullmann condensation), to yield 3-amino-6-(trifluoromethyl)picolinic acid.[1]

-

Step 3: Amidation. The resulting carboxylic acid is converted to the primary amide using standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or by activating the acid (e.g., as an acid chloride) followed by reaction with ammonia.[1]

Synthesis of Derivatives Containing Sulfur Moieties

Derivatives of 6-(trifluoromethyl)picolinamide containing thioether, sulfoxide, and sulfone functionalities have been synthesized and evaluated for their biological activities.

Experimental Protocol:

-

Step 1: Synthesis of Thioether Derivatives. A common method involves the reaction of a halo-substituted 6-(trifluoromethyl)picolinamide with a desired thiol under basic conditions.

-

Step 2: Oxidation to Sulfoxides and Sulfones. The synthesized thioether derivatives can be selectively oxidized to the corresponding sulfoxides using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. Further oxidation under more stringent conditions yields the sulfone derivatives.

Biological Activities and Mechanisms of Action

Structural modifications to the 6-(trifluoromethyl)picolinamide scaffold have yielded compounds with a wide range of biological activities, including anticancer, antiviral, antibacterial, and insecticidal properties.

Anticancer Activity: Kinase Inhibition

Several 6-(trifluoromethyl)picolinamide derivatives have demonstrated potent inhibitory activity against various protein kinases implicated in cancer progression.

Aurora B kinase is a key regulator of mitosis, and its overexpression is common in many cancers.[2][3] Certain 6-(trifluoromethyl)picolinamide analogs have been identified as inhibitors of Aurora B, leading to mitotic arrest and apoptosis in cancer cells.

Signaling Pathway of Aurora B Kinase in Mitosis

Caption: Aurora B kinase signaling pathway in mitotic regulation.

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key component of the unfolded protein response (UPR), a cellular stress response pathway that is often hijacked by cancer cells to promote survival.[1][4] Inhibition of PERK can re-sensitize cancer cells to chemotherapy.

The PERK Signaling Pathway in Cancer

Caption: The PERK branch of the unfolded protein response pathway.

Antiviral Activity: Activation of Plant Defense Pathways

Certain trifluoromethylpyridine derivatives have been shown to induce systemic acquired resistance (SAR) in plants, offering protection against viral pathogens. This is achieved through the activation of the phenylpropanoid biosynthesis pathway, which produces a range of defense-related secondary metabolites.[5]

Phenylpropanoid Biosynthesis Pathway in Plant Defense

Caption: Simplified phenylpropanoid biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the biological activities of representative 6-(trifluoromethyl)picolinamide derivatives.

Table 1: Anticancer Activity of 6-(Trifluoromethyl)picolinamide Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) |

| Derivative A | Aurora B | HCT116 (Colon) | 0.05 |

| Derivative B | Aurora B | HeLa (Cervical) | 0.08 |

| Derivative C | PERK | A549 (Lung) | 1.2 |

| Derivative D | PERK | MCF-7 (Breast) | 2.5 |

Table 2: Antibacterial and Insecticidal Activity of 6-(Trifluoromethyl)picolinamide Derivatives with Sulfur Moieties

| Compound ID | Moiety | Target Organism | EC50 (mg/L) |

| Derivative E | Thioether | Xanthomonas oryzae | 15.2 |

| Derivative F | Sulfoxide | Xanthomonas oryzae | 10.8 |

| Derivative G | Sulfone | Xanthomonas oryzae | 8.5 |

| Derivative H | Thioether | Plutella xylostella | 25.1 |

Conclusion

The 6-(trifluoromethyl)picolinamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic and agrochemical agents. The strategic incorporation of the trifluoromethyl group, combined with the potential for diverse functionalization of the picolinamide ring, has led to the discovery of compounds with potent anticancer, antiviral, antibacterial, and insecticidal activities. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of next-generation 6-(trifluoromethyl)picolinamide derivatives with improved efficacy and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective solutions in medicine and agriculture.

References

- 1. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl-containing Picolinamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl-containing picolinamides represent a significant class of molecules, particularly within the agrochemical industry, valued for their potent insecticidal properties. The inclusion of the trifluoromethyl (CF3) group significantly enhances the efficacy and metabolic stability of these compounds. This guide delves into the intricate mechanism of action of these picolinamides, focusing on their role as chordotonal organ modulators. Through a comprehensive review of current research, this document outlines the key molecular interactions, the resultant physiological effects on target organisms, and the experimental methodologies employed to elucidate these mechanisms. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized to provide a clear and concise understanding of the subject.

Introduction

Picolinamides are a class of chemical compounds derived from picolinic acid. The introduction of a trifluoromethyl group into the picolinamide scaffold has been a pivotal strategy in the development of modern insecticides. This chemical modification enhances several key properties of the molecules, including lipophilicity and metabolic stability, which in turn improves their bioavailability and potency.[1][2][3][4] One of the most well-studied examples of a trifluoromethyl-containing picolinamide insecticide is flonicamid. This guide will use flonicamid as a primary case study to explore the detailed mechanism of action.

The Primary Mechanism of Action: Modulation of Chordotonal Organs

The insecticidal activity of trifluoromethyl-containing picolinamides, such as flonicamid, is not due to direct toxicity but rather a disruption of sensory functions essential for survival. Flonicamid itself is a pro-insecticide, meaning it is converted into its biologically active form within the target organism. The primary active metabolite is 4-trifluoromethylnicotinamide (TFNA-AM).[5][6]

TFNA-AM is a potent modulator of chordotonal organs, which are stretch receptors in insects responsible for hearing, proprioception, and gravity sensing.[5][7][8] Disruption of these organs leads to a loss of coordination, cessation of feeding, and ultimately, death.

The Molecular Target: Upstream of TRPV Channels

TFNA-AM exerts its effects by acting on a pathway that leads to the activation of Transient Receptor Potential Vanilloid (TRPV) channels.[5][6] In insects, particularly in Drosophila, the TRPV channel complex is composed of two subunits: Nanchung (Nan) and Inactive (Iav).[7][9] These channels are crucial for the function of chordotonal neurons.

While the precise molecular target of TFNA-AM is still under investigation, it is understood to act upstream of the Nan-Iav TRPV channel complex.[5] This interaction leads to an influx of calcium ions (Ca2+) into the chordotonal neurons, causing sustained and uncontrolled activation.[5][10] This hyperactivity disrupts the normal signaling of the sensory organ, leading to the observed physiological effects.

Quantitative Data

The following table summarizes the insecticidal activity of a novel isoxazoline cyclopropyl-picolinamide derivative, FSA37, against various insect pests. This data demonstrates the potency of this class of compounds.

| Compound | Target Pest | LC50 (mg/L) | Reference |

| FSA37 | Plutella xylostella (Diamondback moth) | 0.077 | [11] |

| FSA37 | Spodoptera litura (Tobacco cutworm) | 0.104 | [11] |

| FSA37 | Spodoptera exigua (Beet armyworm) | 0.198 | [11] |

| Fluxametamide | Plutella xylostella (Diamondback moth) | 0.605 | [11] |

| Fluxametamide | Spodoptera litura (Tobacco cutworm) | 0.853 | [11] |

| Fluxametamide | Spodoptera exigua (Beet armyworm) | 1.254 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of trifluoromethyl-containing picolinamides.

Locust Femoral Chordotonal Organ Assay

This assay is used to observe the direct effect of the active metabolite on the function of a key proprioceptive organ.

Objective: To assess the effect of TFNA-AM on the femoral chordotonal organ of the locust.

Materials:

-

Adult locusts (Schistocerca gregaria or similar species)

-

TFNA-AM dissolved in an appropriate solvent (e.g., saline with a low percentage of DMSO)

-

Dissection tools (forceps, scissors, pins)

-

Dissection dish with a wax bottom

-

Micromanipulator

-

Electrophysiological recording equipment (amplifier, oscilloscope, data acquisition system)

-

Saline solution for insect preparations

Procedure:

-

Immobilize an adult locust by securing it ventral side up in the dissection dish.

-

Dissect the locust to expose the metathoracic ganglion and the femoral chordotonal organ of a hind leg.

-

Carefully remove the muscle tissue surrounding the chordotonal organ to allow for clear observation and application of the test compound.

-

Place a recording electrode on the nerve containing the axons of the chordotonal organ neurons to record their electrical activity.

-

Establish a baseline recording of the spontaneous and stretch-evoked activity of the chordotonal organ.

-

Apply a known concentration of TFNA-AM directly to the exposed chordotonal organ.

-

Observe and record any changes in the firing pattern of the chordotonal neurons. A characteristic effect is a tonic, uncontrolled firing, followed by a loss of responsiveness to mechanical stimuli.[12]

-

A visible indicator of chordotonal organ disruption is the extension of the locust's hind leg.[5]

Drosophila melanogaster Negative Gravitaxis Assay